molecular formula C24H23N3 B12136638 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole

2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole

Cat. No.: B12136638
M. Wt: 353.5 g/mol
InChI Key: ARLOHHNBCXKXDE-UHFFFAOYSA-N
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Description

2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole is a complex organic compound that features a combination of indole, pyridine, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole typically involves multi-step organic synthesis

    Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyridine Introduction: The pyridine moiety can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

    Pyrrolidine Attachment: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the indole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-pyrrole
  • 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-pyridine
  • 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-quinoline

Uniqueness

The uniqueness of 2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole lies in its combination of indole, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C24H23N3/c1-2-10-18(11-3-1)23-22(19-12-4-5-13-20(19)26-23)24(27-16-8-9-17-27)21-14-6-7-15-25-21/h1-7,10-15,24,26H,8-9,16-17H2

InChI Key

ARLOHHNBCXKXDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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